molecular formula C12H11NO4 B082902 Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate CAS No. 14174-93-7

Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Cat. No.: B082902
CAS No.: 14174-93-7
M. Wt: 233.22 g/mol
InChI Key: BOBTXTQSXBWIOR-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a heterocyclic compound that belongs to the class of isoquinolines This compound is characterized by the presence of a hydroxy group, a keto group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate typically involves multi-component reactions. One common method is the Ugi-type multicomponent condensation, which includes the reaction of aldehyde derivatives, amine derivatives, and isocyanides with the compound . This method is efficient and leads to the formation of heterocyclic enamines.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and multi-component reactions, are often applied to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a keto group.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of diketone derivatives.

    Reduction: Formation of secondary alcohol derivatives.

    Substitution: Formation of amide or ether derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate involves its interaction with various molecular targets. The compound can act as a Michael acceptor, participating in nucleophilic addition reactions. This property makes it a valuable intermediate in the synthesis of biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is unique due to its

Properties

IUPAC Name

ethyl 4-hydroxy-1-oxo-2H-isoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)11(15)13-9/h3-6,14H,2H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBTXTQSXBWIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282923
Record name Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14174-93-7
Record name Ethyl 1,2-dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14174-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 28791
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014174937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC28791
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
Reactant of Route 2
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Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
Reactant of Route 3
Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
Reactant of Route 4
Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
Reactant of Route 5
Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
Reactant of Route 6
Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

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